molecular formula C4H2BrNOS B567649 4-Bromothiazole-5-carbaldehyde CAS No. 1244948-92-2

4-Bromothiazole-5-carbaldehyde

Cat. No.: B567649
CAS No.: 1244948-92-2
M. Wt: 192.03
InChI Key: FLPSVRVLOVLWCQ-UHFFFAOYSA-N
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Description

4-Bromothiazole-5-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is characterized by the presence of a bromine atom at the 4th position and an aldehyde group at the 5th position of the thiazole ring. It is widely used in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

4-Bromothiazole-5-carbaldehyde has numerous applications in scientific research, including:

Safety and Hazards

Safety data sheets indicate that 4-Bromothiazole-5-carbaldehyde should be stored at room temperature . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . The compound is incompatible with strong oxidizing agents, strong acids, and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-5-carbaldehyde typically involves the bromination of thiazole derivatives. One common method is the bromination of thiazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: 4-Bromothiazole-5-carboxylic acid.

    Reduction Reactions: 4-Bromothiazole-5-methanol.

Mechanism of Action

The mechanism of action of 4-Bromothiazole-5-carbaldehyde is largely dependent on its reactivity towards various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromothiazole-4-carbaldehyde
  • 5-Bromothiazole-4-carbaldehyde
  • 4-Chlorothiazole-5-carbaldehyde

Comparison: 4-Bromothiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-Bromothiazole-4-carbaldehyde has the bromine atom at a different position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

4-bromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSVRVLOVLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670355
Record name 4-Bromo-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244948-92-2
Record name 4-Bromo-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244948-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-5-carbaldehyde
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